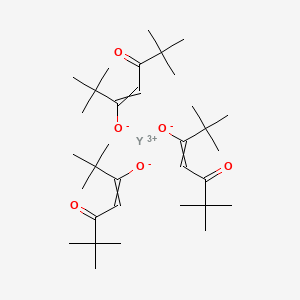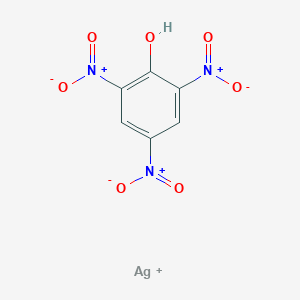
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- is a chemical compound belonging to the class of phosphazenes. Phosphazenes are known for their unique ring structures containing alternating phosphorus and nitrogen atoms. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the phosphorus atoms, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- typically involves the reaction of hexachlorocyclotriphosphazene with fluorinating agents. One common method includes the use of antimony trifluoride (SbF3) as the fluorinating agent under controlled conditions. The reaction proceeds as follows:
(NPCl2)3+4SbF3→(NPCl2F2)3+4SbCl3
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are phosphazenes with substituted groups such as amino, alkoxy, or thiol groups.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various phosphazene derivatives. It is also used in studying the reactivity and stability of phosphazene compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: Used in the production of flame retardants, lubricants, and as a stabilizer in polymers.
Wirkmechanismus
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- involves its ability to interact with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with nucleophiles, making it effective in substitution reactions. The compound can also form stable complexes with metal ions, which is useful in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorocyclotriphosphazene: Similar structure but with all chlorine atoms.
Hexafluorocyclotriphosphazene: Similar structure but with all fluorine atoms.
Mixed Halogen Phosphazenes: Compounds with different combinations of halogens (chlorine, fluorine, bromine).
Uniqueness
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications where selective substitution reactions are required.
Eigenschaften
CAS-Nummer |
29871-62-3 |
|---|---|
Molekularformel |
Cl2F4N3P3 |
Molekulargewicht |
281.84 g/mol |
IUPAC-Name |
2,4-dichloro-2,4,6,6-tetrafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Cl2F4N3P3/c1-10(3)7-11(2,4)9-12(5,6)8-10 |
InChI-Schlüssel |
WXMJFOPZCHGDCK-UHFFFAOYSA-N |
Kanonische SMILES |
N1=P(N=P(N=P1(F)Cl)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436400.png)


![2-[(5-Bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B12436423.png)

![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)




![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)

